molecular formula C20H14N4OS B2358717 2-Amino-6-(benzylthio)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile CAS No. 221178-97-8

2-Amino-6-(benzylthio)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile

Cat. No.: B2358717
CAS No.: 221178-97-8
M. Wt: 358.42
InChI Key: IFPNWUPLRFRCRO-UHFFFAOYSA-N
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Description

2-Amino-6-(benzylthio)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(benzylthio)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring can be constructed through cyclization reactions.

    Introduction of Functional Groups: The amino, benzylthio, hydroxyphenyl, and dicarbonitrile groups can be introduced through various substitution reactions.

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently.

Industrial Production Methods

For industrial-scale production, the synthesis would need to be optimized for yield and cost-effectiveness. This might involve:

    Catalysts: Use of efficient and reusable catalysts.

    Solvents: Selection of environmentally friendly solvents.

    Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(benzylthio)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce or modify functional groups.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might result in a more saturated molecule.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. In a chemical context, it might act as a catalyst or reactant in various reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile: Lacks the benzylthio group.

    6-(Benzylthio)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile: Lacks the amino group.

    2-Amino-6-(benzylthio)pyridine-3,5-dicarbonitrile: Lacks the hydroxyphenyl group.

Uniqueness

The presence of both the benzylthio and hydroxyphenyl groups in 2-Amino-6-(benzylthio)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile makes it unique and potentially more versatile in its applications compared to similar compounds.

Properties

IUPAC Name

2-amino-6-benzylsulfanyl-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4OS/c21-10-16-18(14-6-8-15(25)9-7-14)17(11-22)20(24-19(16)23)26-12-13-4-2-1-3-5-13/h1-9,25H,12H2,(H2,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPNWUPLRFRCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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